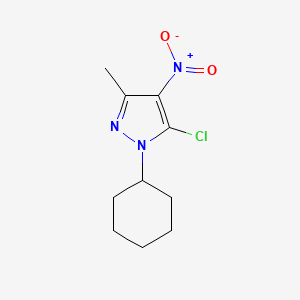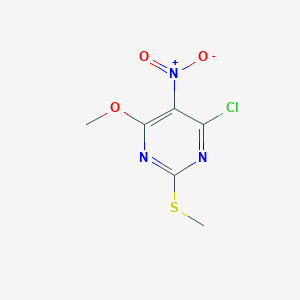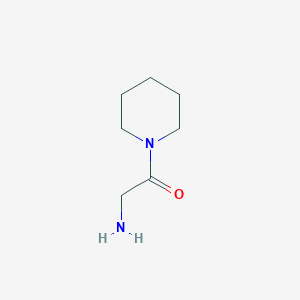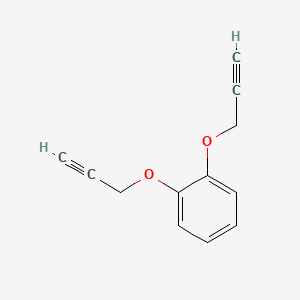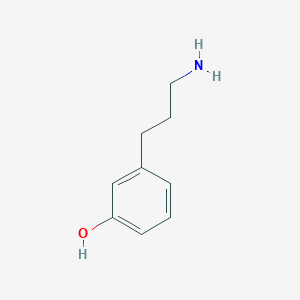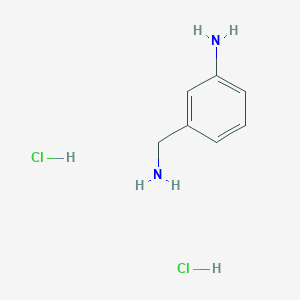
3-Aminobenzylamine dihydrochloride
概要
説明
科学的研究の応用
Synthesis of Quinazolines
3-Aminobenzylamine dihydrochloride is used in the synthesis of quinazolines, a class of heterocyclic compounds. For instance, it reacts with aldehydes to yield 1,2,3,4-tetrahydroquinazolines, which can be aromatized to form quinazolines (Eynde et al., 1993). Additionally, this compound facilitates the preparation of dihydroquinazolines with various substituents, as demonstrated by the sequential N-functionalization followed by cyclodehydration processes (Gruber et al., 2018).
Formation of Metal Complexes
This compound forms complexes with various metals, such as copper(II), cobalt(II), and nickel(II). These complexes are characterized by properties like magnetic susceptibility, and infrared and electronic spectra, indicating the compound's role as a bidentate bridging or chelating agent (Kovala-Demertzi et al., 1983).
Electropolymerization and Electrochemical Applications
The compound is also significant in electropolymerization processes. For instance, a Schiff base derived from 2-aminobenzylamine and its Cu(II) complex were synthesized and used for electropolymerization on a platinum electrode, exploring its potential in electrochemical applications (Demetgül et al., 2010).
Preparation of Electroactive Polyelectrolytes
Poly(3-aminobenzylamine) (PABA), synthesized using a chemical oxidation strategy, is a water-dispersible, electroactive polyelectrolyte. Its integration into functional self-assembled multilayers showcases the application in areas like bioelectrochemical devices and energy storage (Marmisollé et al., 2016).
Detection of Biological Compounds
This compound is instrumental in developing detection methods for biological compounds. For instance, poly(3-aminobenzylamine) ultrathin films have been used to detect adrenaline, leveraging electrochemical-surface plasmon resonance spectroscopy (Baba et al., 2010).
Safety and Hazards
将来の方向性
作用機序
Target of Action
3-Aminobenzylamine dihydrochloride is primarily used as a chemical building block in the synthesis of complex compounds .
Mode of Action
As a chemical building block, this compound’s mode of action is primarily through its involvement in chemical reactions. It is used as a reagent or reaction component in laboratory research . The exact mode of action would depend on the specific chemical reaction it is being used in.
Biochemical Pathways
Instead, it is used to create more complex molecules that may interact with these pathways .
Result of Action
The result of this compound’s action is the formation of more complex compounds. It is an aminobenzamide and has been used as a reagent or reaction component in laboratory research . The specific results would depend on the particular synthesis it is being used in.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions it is involved in .
特性
IUPAC Name |
3-(aminomethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCHWZPFLDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)
![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)


